N-(But-3-en-1-yloxy)benzamide is an organic compound characterized by the presence of a benzamide functional group attached to a but-3-en-1-yloxy moiety. This compound is notable for its potential applications in medicinal chemistry and materials science. Its structure allows it to participate in various chemical reactions, making it a candidate for further research and development in pharmaceuticals and agrochemicals.
The compound can be synthesized from benzohydroxamic acid and 4-bromo-1-butene, utilizing standard organic synthesis techniques. This synthesis route highlights the compound's accessibility for laboratory studies and potential applications in various fields.
N-(But-3-en-1-yloxy)benzamide falls under the category of benzamides, which are derivatives of benzoic acid where an amine group replaces one of the hydrogen atoms on the benzene ring. The presence of the but-3-en-1-yloxy group classifies it as an ether derivative, further expanding its chemical properties and reactivity.
The synthesis of N-(But-3-en-1-yloxy)benzamide typically involves a nucleophilic substitution reaction. The primary method includes:
The reaction mechanism involves the following steps:
N-(But-3-en-1-yloxy)benzamide has a molecular formula of CHNO\ and a molecular weight of approximately 203.24 g/mol. The structural representation can be described as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.
N-(But-3-en-1-yloxy)benzamide can participate in various chemical reactions, including:
In synthetic organic chemistry, these reactions can be optimized by adjusting parameters such as temperature, solvent choice, and reactant concentrations to enhance yield and selectivity.
The mechanism of action for N-(But-3-en-1-yloxy)benzamide in biological systems may involve:
Research into similar compounds suggests that benzamides can exhibit various biological activities, including anti-inflammatory and antimicrobial effects, which may also apply to N-(But-3-en-1-yloxy)benzamide.
N-(But-3-en-1-yloxy)benzamide is expected to exhibit:
Key chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
N-(But-3-en-1-yloxy)benzamide has potential applications in various scientific fields:
Research into its biological activity could further elucidate its potential therapeutic uses, especially in areas requiring novel drug candidates or agrochemical solutions.
Benzamide derivatives constitute a privileged scaffold in antibiotic development due to their target versatility and synthetic tractability. These compounds exhibit potent activity against resistant Gram-positive pathogens through selective inhibition of essential bacterial processes:
Table 1: Antimicrobial Activity of Key Benzamide Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Primary Mechanism |
---|---|---|---|
FZ100 | MRSA | 0.1 | FtsZ polymerization inhibitor |
HSGN-220 | MRSA/VRE | 0.06–0.25 | Multitarget (membrane/metabolism) |
FZ116 | E. coli ΔAcrAB | 16.0 | FtsZ inhibition |
PC190723 (Reference) | MSSA/MRSA | 1.0 | FtsZ GTPase suppression |
The but-3-en-1-yloxy linker (–O–CH₂–CH₂–CH=CH₂) confers critical pharmacodynamic and pharmacokinetic advantages:
Table 2: Impact of Linker Modifications on Benzamide Bioactivity
Linker Structure | Compound | FtsZ IC₅₀ (µM) | Solubility (µg/mL) | Key Observation |
---|---|---|---|---|
–O–CH₂– (methylenoxy) | FZ14 | 12.4 | 48.2 | Low Gram-positive activity |
–O–CH₂–CH₂– (ethylenoxy) | FZ88 | 1.8 | 18.7 | Enhanced MICs vs. MRSA |
–O–CH₂–CH(OH)–CH₂– | FZ105 (erythro) | 0.9 | 32.5 | Optimal balance of potency/solubility |
–O–CH₂–CH(CH₃)–CH₂– | FZ104 | 3.2 | 9.1 | Increased lipophilicity, reduced solubility |
The ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) evade conventional antibiotics via β-lactamases, target mutations, and efflux overexpression. N-(But-3-en-1-yloxy)benzamide derivatives address these challenges through:
Table 3: ESKAPE Pathogen Prioritization and Benzamide Targets
Pathogen | WHO Priority | Key Resistance Mechanism | Benzamide Target Engagement |
---|---|---|---|
Acinetobacter baumannii | Critical | OXA β-lactamases, AdeABC efflux | In vitro FtsZ inhibition (ongoing) |
Pseudomonas aeruginosa | Critical | MexAB-OprM efflux, AmpC β-lactamases | Underexplored; requires permeabilizers |
Enterococcus faecium | High | VanA-mediated vancomycin resistance | VRE activity of oxadiazole-benzamides |
Staphylococcus aureus | High | mecA-mediated methicillin resistance | FtsZ inhibitors (MICs ≤ 0.1 µg/mL) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1